Home > Products > Screening Compounds P103524 > 1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine
1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine -

1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine

Catalog Number: EVT-5096895
CAS Number:
Molecular Formula: C24H24FN5O
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

Compound Description: This compound is a secondary amine synthesized via reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride and iodine as the reducing agent. [] The reaction was performed in methanol under neutral conditions at room temperature. []

PF-06747775 (N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide)

Compound Description: PF-06747775 is a potent irreversible inhibitor of oncogenic epidermal growth factor receptor (EGFR) mutants. [] It exhibits high affinity for common EGFR mutants, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del, while demonstrating selectivity over wild-type EGFR. [] This compound displays desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and is currently undergoing phase-I clinical trials for mutant EGFR-driven non-small-cell lung cancer (NSCLC). []

Relevance: PF-06747775 incorporates a 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety within its structure, directly connected to a purine ring via an amine linker. [] While the overall structure differs significantly from 1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine, both compounds feature a substituted pyrazole ring with a methoxy group at the 3-position. This suggests a potential shared pharmacological activity related to the substituted pyrazole moiety.

4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF)

Compound Description: LF is a fluorinated pyrazolyl-substituted nitronyl nitroxide radical used as a ligand to synthesize heterospin complexes with 3d metal ions. [] These complexes are studied for their structural and magnetic properties, particularly their metal-radical magnetic exchange coupling. []

Relevance: The LF ligand contains a 5-fluoro-1-methyl-1H-pyrazol-4-yl group, showcasing the use of substituted pyrazole rings in coordinating metal ions for the design of multi-spin systems. [] Despite the structural differences, both LF and 1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine feature a substituted pyrazole ring as a key structural element.

Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide)

Compound Description: Hu7691 is a potent and selective Akt (protein kinase B) inhibitor. [, ] It displays 24-fold selectivity between Akt1 and Akt2 isoforms, [] contributing to its improved cutaneous safety profile compared to other Akt inhibitors. [, ] Hu7691 exhibits promising kinase selectivity, excellent anticancer cell proliferation potency, and favorable pharmacokinetic properties. [, ] It is currently under evaluation in phase-I clinical trials for mutant EGFR-driven NSCLC. []

Relevance: Hu7691 incorporates a 1-methyl-1H-pyrazol-5-yl moiety as part of its benzamide structure. [, ] This highlights the use of substituted pyrazole rings in developing inhibitors targeting kinases involved in cancer development. Though structurally dissimilar from 1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine, both molecules utilize a substituted pyrazole ring as a core element, suggesting potential shared structural features relevant to their biological activity.

TAK-063 (1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one)

Compound Description: TAK-063 is a potent and selective phosphodiesterase 10A inhibitor exhibiting antipsychotic-like effects in rodent models of schizophrenia. [, ] It improves cognitive function in various domains associated with schizophrenia, including recognition memory, attention, impulsivity, working memory, and executive function. [] TAK-063 achieves this by activating both direct and indirect pathway medium spiny neurons (MSNs) in the striatum, increasing cAMP and cGMP levels by inhibiting their degradation. []

Relevance: TAK-063 incorporates two distinct pyrazole moieties within its structure: a 1H-pyrazol-1-yl group attached to a fluorophenyl ring and a 1-phenyl-1H-pyrazol-5-yl group connected to a methoxypyridazinone ring. [, ] The presence of multiple pyrazole units in this molecule underscores the versatility of substituted pyrazoles in designing therapeutic agents for complex neurological disorders. While the structure differs significantly from 1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine, both compounds highlight the importance of substituted pyrazoles as key building blocks in medicinal chemistry.

1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM)

Compound Description: DOM is a 5-HT2A receptor agonist used in animal models to study the discriminative stimulus effects of hallucinogenic drugs. [] It is known to induce hallucinogenic effects in humans. []

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). [] It is used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. []

Relevance: Celecoxib contains a 1H-pyrazol-1-yl moiety as part of its structure, highlighting the use of substituted pyrazole rings in developing anti-inflammatory agents. [] While structurally different from 1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine, both compounds demonstrate the presence of a substituted pyrazole ring in molecules with therapeutic potential.

(R)-Methanandamide

Compound Description: (R)-Methanandamide is a metabolically stable analog of the endocannabinoid anandamide. [] It stimulates nitric oxide production in rabbit aortic endothelial cells (RAEC) through a CB1/CB2 cannabinoid receptor-independent mechanism. [] (R)-Methanandamide acts on a novel non-CB1 and non-CB2 anandamide receptor, activating the Gi and PI3-kinase pathways leading to eNOS phosphorylation and NO production. []

Properties

Product Name

1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine

IUPAC Name

1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine

Molecular Formula

C24H24FN5O

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H24FN5O/c1-17-6-4-5-7-22(17)30-15-19(14-29(2)16-20-13-26-10-11-27-20)24(28-30)18-8-9-23(31-3)21(25)12-18/h4-13,15H,14,16H2,1-3H3

InChI Key

CYQABBVRMPHLKK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3)OC)F)CN(C)CC4=NC=CN=C4

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3)OC)F)CN(C)CC4=NC=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.